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Compound of Interest

Compound Name: 2-Methoxy-5-(2-nitrovinyl)phenol

Cat. No.: B186240

An Application Guide to 2-Methoxy-5-(2-nitrovinyl)phenol: A Versatile Precursor for
Phenethylamine-Based Drug Scaffolds

Introduction: The Strategic Value of a Masked
Phenethylamine

In the landscape of medicinal chemistry, the phenethylamine scaffold is a privileged structure,
forming the core of numerous neurotransmitters, hormones, and a vast array of synthetic drugs
targeting the central nervous system and beyond. 2-Methoxy-5-(2-nitrovinyl)phenol emerges
as a precursor of significant strategic value, primarily because its nitrovinyl group serves as a
stable and accessible masked equivalent of an aminoethyl side chain. This allows for the
construction of a substituted phenol core, which can be manipulated chemically before the
final, often sensitive, primary amine is revealed.

This technical guide provides a comprehensive overview of 2-Methoxy-5-(2-nitrovinyl)phenol,
from its synthesis and characterization to its pivotal role as a starting material in drug
development. The protocols and insights are tailored for researchers and scientists dedicated
to the synthesis of novel bioactive molecules. The core utility of this compound lies in its
efficient conversion to a 2-arylethylamine, a gateway to diverse pharmacological classes. The
presence of hydroxyl and methoxy groups on the aromatic ring offers additional handles for
modification, enabling the fine-tuning of a drug candidate's pharmacokinetic and
pharmacodynamic properties.
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Physicochemical & Spectroscopic Data

Accurate characterization of 2-Methoxy-5-(2-nitrovinyl)phenol is fundamental to its use in
synthesis. Its purity must be rigorously assessed to ensure the reliability of subsequent
reactions. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic
Resonance (NMR) spectroscopy are the primary methods for quality assurance.[1]

Table 1: Physicochemical Properties of 2-Methoxy-5-(2-nitrovinyl)phenol

Property Value Reference(s)
CAS Number 39816-35-8 [1][2]
Molecular Formula CoHoNO4 [2][3]
Molecular Weight 195.17 g/mol [2][3]
Yellow to light brown
Appearance [4]
powder/crystals
Melting Point 155-156 °C [1]

2-methoxy-5-[(E)-2-
IUPAC Name ] [3]
nitroethenyl]phenol

3-Hydroxy-4-
Synonyms methoxynitrostyrene, 5-(2- [1]

Nitrovinyl)-2-methoxyphenol

Table 2: Predicted Spectroscopic Data for Structural Verification

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/product/b186240?utm_src=pdf-body
https://www.biosynce.com/custom-synthesis/building-blocks/2-methoxy-5-2-nitrovinyl-phenol-cas-39816-35.html
https://www.benchchem.com/product/b186240?utm_src=pdf-body
https://www.biosynce.com/custom-synthesis/building-blocks/2-methoxy-5-2-nitrovinyl-phenol-cas-39816-35.html
https://sriramchem.com/product/2-methoxy-5-2-nitrovinylphenol/
https://sriramchem.com/product/2-methoxy-5-2-nitrovinylphenol/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-5-_2-nitrovinyl_phenol
https://sriramchem.com/product/2-methoxy-5-2-nitrovinylphenol/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-5-_2-nitrovinyl_phenol
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1344251.htm
https://www.biosynce.com/custom-synthesis/building-blocks/2-methoxy-5-2-nitrovinyl-phenol-cas-39816-35.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-5-_2-nitrovinyl_phenol
https://www.biosynce.com/custom-synthesis/building-blocks/2-methoxy-5-2-nitrovinyl-phenol-cas-39816-35.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Predicted Chemical Shift (d)

H NMR _ Multiplicity
in ppm
Phenolic (-OH) 5.0-6.0 Singlet (broad)
Methoxy (-OCHs) ~3.9 Singlet
Aromatic (H-ar) 6.8-7.2 Multiplet
Vinylic (=CH-Ar) 75-7.7 Doublet
Vinylic (=CH-NO2) 79-8.1 Doublet
15C NMR Predicted Chemical Shift (d) in
ppm
Methoxy (-OCHs) ~56
Aromatic (C-ar) 110- 150
Vinylic (=CH) 135 - 140

Note: Predicted data serves as a guideline. Actual shifts may vary based on solvent and
experimental conditions.[5]

Synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol via
the Henry Reaction

The most direct and widely adopted method for synthesizing nitrostyrenes like 2-Methoxy-5-(2-
nitrovinyl)phenol is the Henry reaction, also known as the nitroaldol reaction.[6] This classic
carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a
nitroalkane (nitromethane) with an aldehyde, in this case, 3-hydroxy-4-methoxybenzaldehyde
(isovanillin). The reaction proceeds via a [3-nitro alcohol intermediate, which readily undergoes
dehydration to yield the target nitroalkene.[7]

Causality in Protocol Design:

e Choice of Aldehyde: Isovanillin provides the required 3-hydroxy-4-methoxy substitution
pattern.
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» Base Catalyst: A mild base like methylamine hydrochloride in ethanol is effective.[8] The
base's role is to deprotonate nitromethane, forming a nucleophilic nitronate anion that
attacks the aldehyde's carbonyl carbon.[6] Using only a catalytic amount of base can favor
the isolation of the [3-nitro alcohol, but for the synthesis of the nitroalkene, a slight excess or
stoichiometric amount followed by heating or acidic workup promotes the desired elimination
of water.[7]

» Solvent: Ethanol is a suitable solvent as it can dissolve the starting materials and is
compatible with the basic conditions.[8]

 Purification: The product often precipitates from the reaction mixture upon cooling or can be
purified via recrystallization from a suitable solvent like ethanol to remove unreacted starting
materials and side products.[9]
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Synthesis Workflow
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Caption: Workflow for the synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol.

Protocol 1: Synthesis via Henry Condensation

Materials:

e 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/product/b186240?utm_src=pdf-body-img
https://www.benchchem.com/product/b186240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Nitromethane

e Methylamine hydrochloride

e Sodium carbonate

e Ethanol

o Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:

o Prepare the Basic Catalyst: In a flask, dissolve methylamine hydrochloride in approximately
15 volumes of ethanol. Stir and cool the solution before adding sodium carbonate to achieve
a basic pH (around 9). Filter the solution to remove any solids.[8]

e Reaction Setup: In a separate round-bottom flask, dissolve 1 equivalent of 3-hydroxy-4-
methoxybenzaldehyde in a minimal amount of ethanol.

e Condensation: While stirring, add approximately 1.1 equivalents of nitromethane to the
aldehyde solution. Subsequently, add the prepared basic methylamine solution dropwise.[8]

o Reaction Progression: Allow the mixture to stir at room temperature. The reaction progress
can be monitored by Thin Layer Chromatography (TLC). The intermediate (3-nitro alcohol will
form first.

» Dehydration: Upon completion of the initial condensation, gently heat the reaction mixture to
reflux to promote the elimination of water and formation of the desired nitrovinyl product. This
is often accompanied by the formation of a yellow precipitate.

« |solation and Purification: Cool the reaction mixture to room temperature, followed by further
cooling in an ice bath to maximize precipitation. Collect the crude product by vacuum
filtration, washing with cold ethanol.

o Recrystallization: Purify the crude solid by recrystallizing from hot ethanol to yield pure,
crystalline 2-Methoxy-5-(2-nitrovinyl)phenol.[9] Dry the final product under vacuum.
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Application in Drug Synthesis: Unmasking the
Phenethylamine

The synthetic power of 2-Methoxy-5-(2-nitrovinyl)phenol lies in the facile reduction of its
nitrovinyl group to a primary amine. This transformation converts the precursor into a valuable
phenethylamine derivative, a cornerstone for building a wide range of pharmacologically active
molecules.

2-Methoxy-5-(2-nitrovinyl)phenol |  Key Step Reduction of Substituted Phenethylamine
(Stable Precursor) Nitro Group (Reactive Intermediate)

Click to download full resolution via product page

Further
Derivatization

Diverse Drug Classes
(e.g., GPCR Ligands,
Enzyme Inhibitors)

Caption: The central role of reduction in converting the precursor to a useful scaffold.

Protocol 2: Reduction to 2-(3-Hydroxy-4-
methoxyphenyl)ethanamine

The choice of reducing agent is critical and depends on the presence of other functional groups
in the molecule. For the title compound, which only contains phenol and ether groups, several
robust methods are applicable. Catalytic hydrogenation is often preferred for its clean
conversion and high yields, while lithium aluminum hydride (LiAlH4) is a powerful alternative,
particularly effective for nitroalkenes.[10][11]

Causality in Method Selection:

e Lithium Aluminum Hydride (LiAlH4): This is a very strong reducing agent capable of reducing
the nitroalkene directly to the amine.[10] It is unselective and will reduce many other
functional groups (e.g., esters, ketones), but it is highly effective for this specific
transformation. It is often used for reductions following Henry reactions.[10]

o Catalytic Hydrogenation (H2/Pd-C): This is a classic and clean method. It is highly efficient
for reducing both the alkene and the nitro group.[11] A key consideration is that standard
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Pd/C can sometimes be incompatible with halogen substituents (dehalogenation), though
this is not a concern for the parent compound.[12]

Table 3: Comparison of Selected Reagents for Nitroalkene Reduction
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Reducing ] Selectivity
Advantages Disadvantages Reference(s)
System Notes
Highly reactive,
not
chemoselective, Reduces most
Powerful, fast, )
) ) ) requires polar 1t-bonds
LiAIH4 high yield for ) [10]
) anhydrous (esters, amides,
nitroalkenes. N
conditions and etc.).
careful
guenching.
Requires
specialized
hydrogenation
Clean (byproduct  equipment, can Generally spares
Hz/Pd-C is water), high reduce other esters and [11][13]
yield, scalable. groups (alkenes, carboxylic acids.
alkynes),
potential for
dehalogenation.
Requires
stoichiometric
) o Tolerates many
Inexpensive, metal, acidic )
Fe / HCI (or ) - functional groups
robust, classic conditions, often ) [13]
NHa4ClI) like ketones and
method. generates
o esters.
significant
inorganic waste.
) o o Excellent for
Mild and often Stoichiometric tin ]
_ preserving
highly reagent, workup
SnCl2 ) carbonyls, [12][13]
chemoselective can be
) esters, and
for nitro groups. cumbersome. .
nitriles.

Recommended Protocol using LiAlHa4
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Safety Precaution: LiAlH4 reacts violently with water and protic solvents. All glassware must be
rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen
or Argon).

Materials:

2-Methoxy-5-(2-nitrovinyl)phenol

Lithium aluminum hydride (LiAIHa4)

Anhydrous tetrahydrofuran (THF)

Sodium sulfate or Rochelle's salt solution for workup

Standard inert atmosphere reaction setup

Procedure:

e Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel,
condenser, and nitrogen inlet, suspend LiAlHa (approx. 2-3 equivalents) in anhydrous THF
under a nitrogen atmosphere.

» Addition of Precursor: Dissolve 1 equivalent of 2-Methoxy-5-(2-nitrovinyl)phenol in
anhydrous THF and add it to the dropping funnel.

e Reaction: Cool the LiAlH4 suspension to 0 °C using an ice bath. Add the solution of the
nitrovinyl compound dropwise to the stirred suspension at a rate that maintains a gentle
reflux.

o Completion: After the addition is complete, remove the ice bath and stir the reaction at room
temperature or gentle reflux until TLC analysis indicates the complete consumption of the
starting material.

e Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly
add water dropwise to quench the excess LiAlHa (e.g., for 'x' grams of LiAlH4, add 'x' mL of
water), followed by the addition of 15% aqueous sodium hydroxide ('x' mL), and finally more
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water (3*'x' mL). This procedure is designed to produce a granular, easily filterable
precipitate of aluminum salts.

« |solation: Stir the resulting mixture until it becomes a white, filterable slurry. Filter the mixture
through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

 Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure
to yield the crude 2-(3-hydroxy-4-methoxyphenyl)ethanamine, which can be further purified
by column chromatography or crystallization of a salt (e.g., hydrochloride).

Potential Therapeutic Applications and Downstream
Synthesis

The resulting 2-(3-hydroxy-4-methoxyphenyl)ethanamine is a versatile intermediate. The
primary amine can be readily derivatized via N-alkylation, acylation, or reductive amination to
access a wide library of compounds. The phenolic hydroxyl can be etherified or esterified to
further modulate the molecule's properties. Given the structural motifs, potential therapeutic
targets include:

» GPCR Ligands: The phenethylamine core is central to ligands for serotonin (5-HT),
dopamine, and adrenergic receptors. For instance, modifying the amine and phenolic groups
could lead to novel agonists or antagonists for these receptors, relevant for psychiatric and
neurological disorders.[14]

e Enzyme Inhibitors: The related precursor, 2-methoxy-5-nitrophenol, is used in synthesizing
phosphodiesterase inhibitors like rolipram.[4][15] This suggests that phenethylamine
derivatives from the title compound could be explored as inhibitors for various enzymes.

¢ Tyrosine Kinase Inhibitors: The phenol moiety is a common feature in tyrosine kinase
inhibitors.[4][15] The synthesized amine could serve as a building block for more complex
structures targeting these enzymes, which are crucial in oncology.
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Potential Synthetic Pathways

2-(3-Hydr0xy-4-methoxyphenm

Amine Derivatization Phenol Derivatization
\ \/ Y
[ . ] [ . ] . N O- Alkylanon I l O-Acylation l
N-Alkylation N-Acylation (Reductlve Amlnatlora (B i) (Ester formation)
\ 4

Library of Bioactive
Drug Candidates

A

Click to download full resolution via product page

Caption: Derivatization pathways from the core amine to diverse drug candidates.

Safety and Handling

There is limited specific toxicological data available for 2-Methoxy-5-(2-nitrovinyl)phenol.[1]
Therefore, it must be handled with the standard precautions for all laboratory chemicals.
Operations should be conducted in a well-ventilated fume hood, and appropriate personal
protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves,
must be worn to prevent skin contact, inhalation, or accidental ingestion.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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